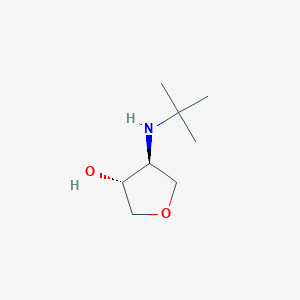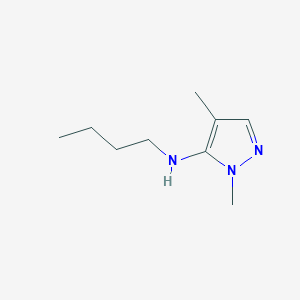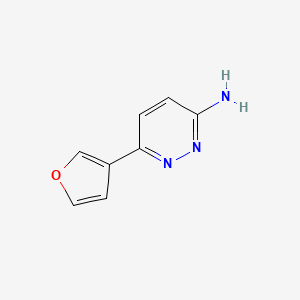![molecular formula C10H12FN3S B11735855 [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine CAS No. 1855937-90-4](/img/structure/B11735855.png)
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of fluorinated thiophene and pyrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Fluorinated Thiophene Moiety: This can be achieved by fluorinating thiophene using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Synthesis of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reaction: The final step involves coupling the fluorinated thiophene and pyrazole moieties using a suitable linker, such as a methyl group, under conditions that may include the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated thiophene moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like NaH or K2CO3 in DMF.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a semiconductor or conductive polymer.
Comparación Con Compuestos Similares
Similar Compounds
- [(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both fluorinated thiophene and pyrazole moieties, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science, setting it apart from other similar compounds.
Propiedades
Número CAS |
1855937-90-4 |
|---|---|
Fórmula molecular |
C10H12FN3S |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
N-[(5-fluorothiophen-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C10H12FN3S/c1-14-8(4-5-13-14)6-12-7-9-2-3-10(11)15-9/h2-5,12H,6-7H2,1H3 |
Clave InChI |
UWMKHGOAWCNXPX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)CNCC2=CC=C(S2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-cyclopropyl-1-propyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11735773.png)
![(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735778.png)
![(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735781.png)
![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11735784.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11735791.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11735794.png)


![3-(2,2-difluoroethoxy)-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11735817.png)

![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735826.png)

![N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11735840.png)

